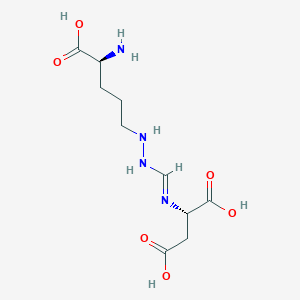

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid

Beschreibung

((E)-(2-((S)-4-Amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid is a structurally complex derivative of L-aspartic acid, a non-essential α-amino acid critical in metabolic pathways such as the urea cycle and neurotransmitter synthesis . The compound features an (E)-configured hydrazono group (-N=N-) attached to a methylene bridge, which is further substituted with an (S)-4-amino-4-carboxybutyl chain. This modification introduces both a chiral center and a bifunctional (amino-carboxy) alkyl chain, distinguishing it from simpler aspartic acid derivatives.

Eigenschaften

Molekularformel |

C10H18N4O6 |

|---|---|

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

(2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

InChI-Schlüssel |

WSQWJAOQSDPYTD-BQBZGAKWSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CNNC=N[C@@H](CC(=O)O)C(=O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Argininosuccinic acid can be synthesized from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase. This reaction involves the formation of a citrulline-adenylate intermediate, which then reacts with aspartic acid to form argininosuccinic acid .

Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure high yield and purity. The use of recombinant DNA technology to produce the necessary enzymes is a common approach in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Argininosuccinic acid primarily undergoes reactions characteristic of amino acids, including:

Amidation: Formation of amide bonds with other amino acids.

Hydrolysis: Breakdown into its constituent amino acids, citrulline, and aspartic acid.

Decarboxylation: Removal of carboxyl groups under specific conditions.

Common Reagents and Conditions:

Enzymatic Catalysts: Argininosuccinate synthetase and argininosuccinate lyase.

pH and Temperature: Optimal conditions for enzymatic activity typically involve neutral to slightly alkaline pH and moderate temperatures (25-37°C).

Major Products:

Arginine: Formed from the cleavage of argininosuccinic acid by argininosuccinate lyase.

Fumarate: Another product of the cleavage reaction, which enters the citric acid cycle.

Wissenschaftliche Forschungsanwendungen

Argininosuccinic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of arginine and other related compounds.

Biology: Studied for its role in the urea cycle and its impact on metabolic pathways.

Industry: Utilized in the production of supplements and therapeutic agents targeting metabolic disorders.

Wirkmechanismus

Argininosuccinic acid functions by participating in the urea cycle, where it facilitates the conversion of toxic ammonia into urea for excretion. The enzyme argininosuccinate synthetase catalyzes the formation of argininosuccinic acid from citrulline and aspartic acid. Subsequently, argininosuccinate lyase cleaves argininosuccinic acid into arginine and fumarate. This process is vital for maintaining nitrogen balance in the body .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Hydrazono-Containing Compounds

Hydrazono-Salicylic Acid Derivatives

The compound 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid () shares structural parallels with the target molecule, as both incorporate a hydrazono group conjugated to a carboxylic acid backbone. However, the salicylic acid derivative includes a pyrazinamide moiety (a first-line anti-tuberculosis drug) linked via a six-carbon alkyl chain. This design enhances lipophilicity and bioavailability, critical for penetrating Mycobacterium tuberculosis cell walls . In contrast, the target compound’s aspartic acid backbone may prioritize solubility and interaction with amino acid transporters or enzymes.

Key Differences :

- Backbone : Salicylic acid (aromatic) vs. aspartic acid (aliphatic).

- Substituents: Pyrazinamide (anti-TB activity) vs.

- Chain Length : Hexyl spacer () vs. methylene bridge (target compound).

Hydrazono-Benzothiazole Derivatives

This compound’s melting point (238.1–239.4°C) and spectroscopic data (distinct ¹H/¹³C NMR shifts) reflect its planar, aromatic structure . The target compound, with its aliphatic (S)-4-amino-4-carboxybutyl chain, likely exhibits lower thermal stability and distinct solubility profiles.

Functional Implications :

- Antitumor Potential: The naphthyl-thiazole group in may intercalate DNA or inhibit kinases, while the target’s aspartic acid moiety could modulate enzyme activity (e.g., aspartate kinases).

- Synthesis : Both compounds require imine formation, but employs thiazole ring cyclization, whereas the target compound may involve direct hydrazone coupling to aspartic acid.

Hydrazono-Pesticides and Agrochemicals

Diflufenzopyr (), a herbicide, contains a hydrazono group linked to a difluorophenyl and pyridinecarboxylic acid. Its mechanism involves auxin mimicry, disrupting plant growth . Comparatively, the target compound’s aspartic acid backbone lacks the aromaticity required for herbicidal activity but may serve as a biosynthetic intermediate or chelator in metal-binding applications.

Structural Contrast :

Comparison of Electronic Properties :

- Electron-Withdrawing Groups: Fluorine atoms () vs. carboxylic/amino groups (target).

- Computational Modeling : DFT analyses () could be applied to the target compound to predict reactivity or binding modes.

Biologische Aktivität

((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid is a derivative of L-aspartic acid, an amino acid integral to various metabolic processes and neurotransmitter functions. The unique structural features of this compound, particularly the hydrazone linkage and the presence of amino and carboxy groups, suggest significant biological activity that merits detailed exploration.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 290.27 g/mol. The IUPAC name is (2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid. The structure can be visualized as having both hydrazone and amino acid functionalities, which may confer unique reactivity and biological properties.

The biological activity of ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid relates to its potential interactions within metabolic pathways and its role as a neurotransmitter. The hydrazone linkage can facilitate interactions with various enzymes, potentially influencing metabolic rates and signaling pathways.

- Neurotransmission : As a derivative of L-aspartic acid, this compound may participate in neurotransmission processes, influencing excitatory signaling in the central nervous system.

- Metabolic Pathways : The compound's structure suggests involvement in critical metabolic pathways, including the malate-aspartate shuttle, which plays a vital role in cellular respiration and energy production.

Comparative Analysis

To understand the unique biological activity of this compound, a comparison with related compounds is essential. Below is a summary table that highlights structural features and known biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-Aspartic Acid | Amino and carboxy groups | Neurotransmitter | Naturally occurring amino acid |

| Phenylhydrazine | Hydrazine with phenyl group | Antioxidant | Induces hemolytic anemia |

| Amino Acid Hydrazones | Various amino acids linked to hydrazines | Variable pharmacological effects | Potentially diverse effects based on structure |

Study 1: Neurotransmitter Role

Research indicates that L-aspartic acid plays a crucial role in neurotransmission, particularly in modulating synaptic plasticity and memory formation. The derivative ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid may exhibit similar properties due to its structural resemblance to L-aspartic acid.

Study 2: Metabolic Implications

A study focusing on aspartate metabolism revealed that alterations in L-aspartate levels can affect cell proliferation and energy metabolism. This suggests that derivatives like ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid could have implications in metabolic disorders or cancer treatment by modulating aspartate levels.

Research Findings

Recent investigations into the role of aspartate derivatives have highlighted their potential therapeutic applications:

- Cancer Treatment : Targeting aspartate metabolism has been proposed as a strategy for cancer therapy, indicating that compounds like ((E)-(2-((S)-4-amino-4-carboxybutyl)hydrazono)methyl)-L-aspartic acid could be evaluated for their anticancer properties.

- Neurological Disorders : Given the neurotransmitter-like properties of L-aspartic acid, further studies are warranted to explore the potential of this compound in treating psychiatric and neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.